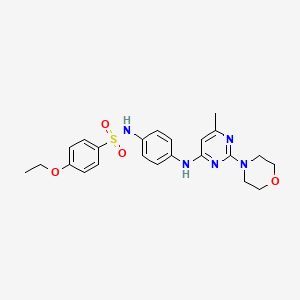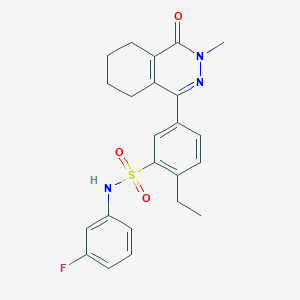![molecular formula C19H12ClN3O3S B11315245 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B11315245.png)
4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a benzoic acid moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the cyclization of appropriate precursors such as cyanoacetamide and substituted benzaldehydes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzaldehyde.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfur Introduction: The sulfur atom can be introduced via a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound shares the chlorophenyl group and sulfur atom but has a different heterocyclic core.
4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDINE-2-THIOL: Similar pyrimidine core with a thiol group instead of the benzoic acid moiety.
Uniqueness
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID is unique due to the combination of its structural features, including the chlorophenyl group, cyano group, and benzoic acid moiety
Propiedades
Fórmula molecular |
C19H12ClN3O3S |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
4-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C19H12ClN3O3S/c20-14-7-5-12(6-8-14)16-15(9-21)17(24)23-19(22-16)27-10-11-1-3-13(4-2-11)18(25)26/h1-8H,10H2,(H,25,26)(H,22,23,24) |
Clave InChI |
KHFLEBSFNKNPKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B11315166.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11315173.png)

![6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315183.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11315185.png)
![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11315186.png)
![2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11315193.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315199.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315206.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315228.png)


![N-(4-fluorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11315253.png)
